

14-Demethyl-lanosterol-d6 CAS number and molecular formula information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *14-Demethyl-lanosterol-d6*

Cat. No.: *B12401237*

[Get Quote](#)

An In-depth Technical Guide to **14-Demethyl-lanosterol-d6**

This technical guide provides comprehensive information on **14-Demethyl-lanosterol-d6** for researchers, scientists, and professionals in drug development. The document covers its chemical properties, its role in biochemical pathways, and general protocols for its application.

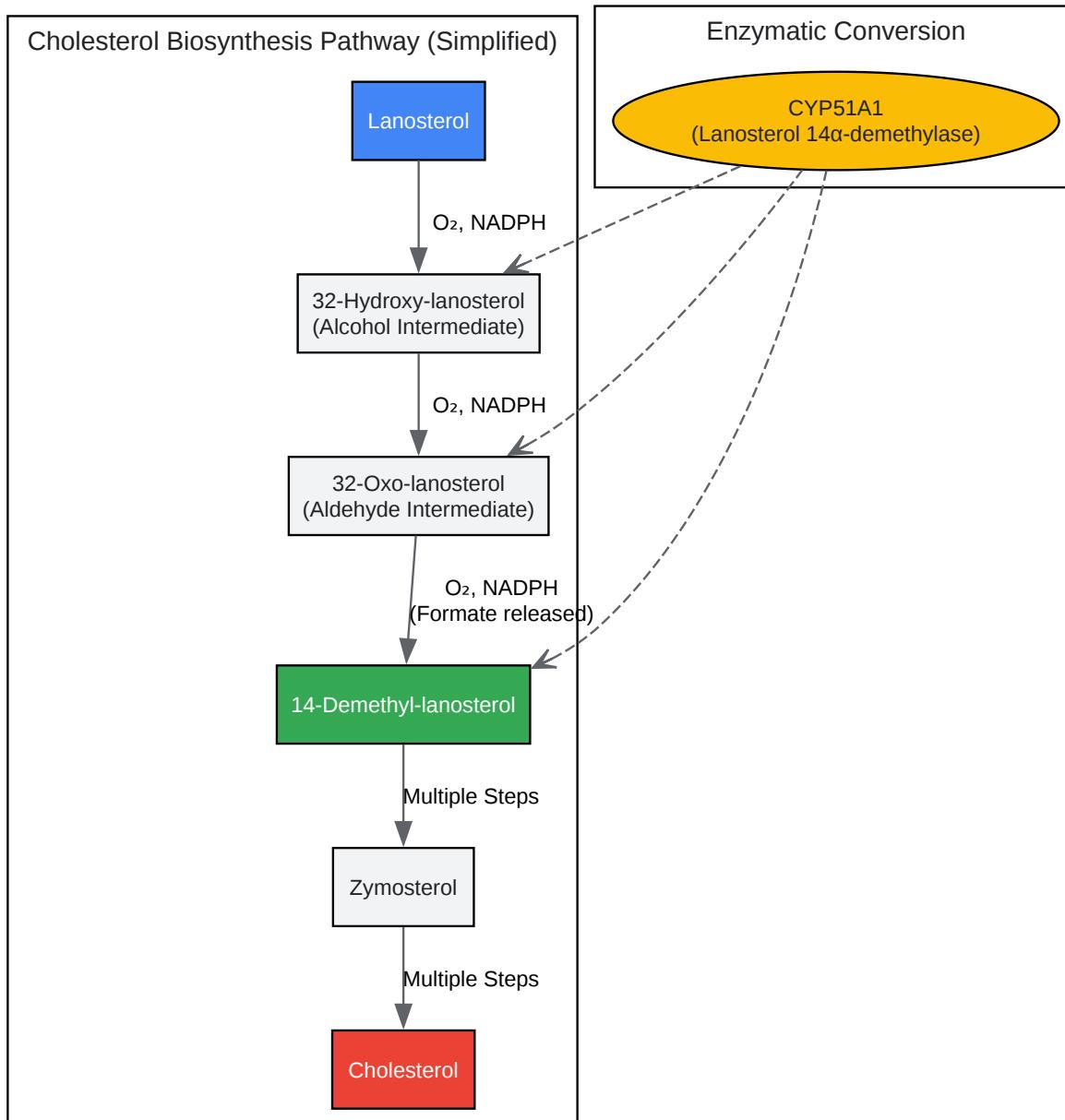
Core Compound Information

14-Demethyl-lanosterol-d6 is the deuterium-labeled form of 14-Demethyl-lanosterol.^{[1][2]} Deuterated compounds are frequently used as internal standards or tracers in quantitative analyses such as NMR, GC-MS, or LC-MS.^[2] The inclusion of stable heavy isotopes like deuterium can potentially alter the pharmacokinetic and metabolic profiles of a compound.^{[1][2]} ^[3]

Chemical Identity

- Chemical Name: (4,4-dimethyl-d6)cholest-8(9),24-dien-3 β -ol^{[4][5]}
- CAS Number: 1246298-30-5^{[1][2][3][4][5]}
- Molecular Formula: C₂₉H₄₂D₆O^{[2][3][4][5]}

Quantitative Data Summary


The following table summarizes the key quantitative physicochemical properties of **14-Demethyl-lanosterol-d6**.

Property	Value	Citations
Molecular Weight	418.73 g/mol	[2][3][5]
Purity	>99% (TLC)	[4][5]
Appearance	Solid powder	[1][5]
Storage	-20°C for long-term storage	[1][4]
Boiling Point	495.1 ± 44.0 °C at 760 mmHg	[1]
Flash Point	217.6 ± 20.7 °C	[1]
Density	1.0 ± 0.1 g/cm³	[1]

Role in Sterol Biosynthesis

14-Demethyl-lanosterol is an intermediate in the biosynthesis of sterols, such as cholesterol in mammals and ergosterol in fungi.[6] The non-deuterated parent compound, lanosterol, is a substrate for the enzyme Lanosterol 14 α -demethylase (CYP51A1), a member of the cytochrome P450 superfamily.[6][7][8]

This enzyme catalyzes the critical first step in the conversion of lanosterol to cholesterol: the removal of the 14 α -methyl group.[7] This demethylation is a three-step oxidative process that requires NADPH and molecular oxygen, ultimately releasing the methyl group as formic acid.[7][9] Because of its essential role in fungal cell membrane integrity, CYP51 is a major target for antifungal drugs.[6] It is also being investigated as a potential target in cancer therapy due to the role of cholesterol metabolism in tumor progression.[10]

[Click to download full resolution via product page](#)

Caption: The enzymatic demethylation of lanosterol by CYP51A1 in the cholesterol biosynthesis pathway.

Experimental Protocols

While specific, detailed experimental protocols for **14-Demethyl-lanosterol-d6** are not readily available in the public domain, it is primarily used as an internal standard for mass spectrometry-based quantification. General guidelines for preparing solutions for in vitro and in vivo use are provided below. These are starting points and should be optimized for specific experimental systems.

Stock Solution Preparation

For in vitro applications, a stock solution is typically prepared in an organic solvent.

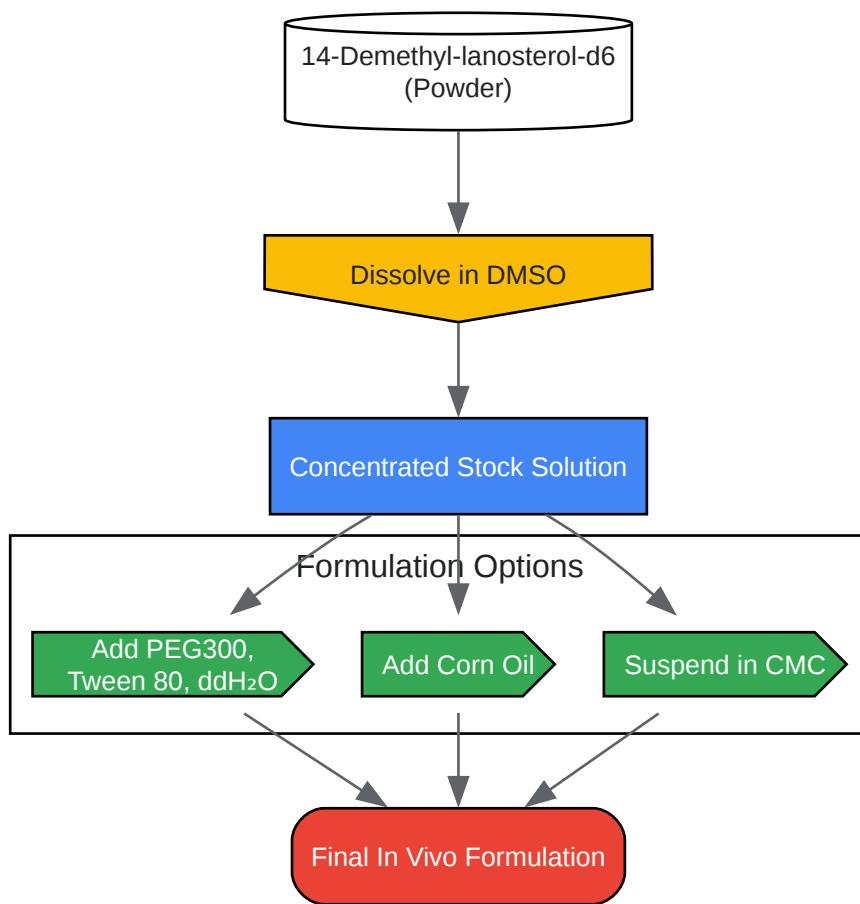
- Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice. If solubility is an issue, ethanol or N,N-dimethylformamide (DMF) can be tested.[\[1\]](#)
- Procedure:
 - Accurately weigh a small amount of **14-Demethyl-lanosterol-d6** powder.
 - Add the chosen solvent (e.g., DMSO) to achieve a desired high concentration (e.g., 1-10 mg/mL).
 - Vortex or sonicate briefly until the solid is completely dissolved.
 - Store the stock solution at -20°C or -80°C for stability.[\[1\]](#)

General In Vivo Formulation

For administration in animal models, the compound, which has low water solubility, must be prepared in a suitable vehicle. The following are common formulation strategies.[\[1\]](#)

Method 1: Solubilization with Co-solvents

- Start with a concentrated stock solution in DMSO.
- Add PEG300 and mix until the solution is clear.
- Add Tween 80 and mix until clear.
- Finally, add ddH₂O to reach the final desired concentration and mix thoroughly.[\[1\]](#)


Method 2: Corn Oil Formulation

- Prepare a stock solution in DMSO.
- Add the DMSO stock to corn oil and mix thoroughly until a clear solution or uniform suspension is achieved.[1]

Method 3: Suspension

- For oral administration, the compound can be suspended in a vehicle like 0.2% Carboxymethyl cellulose (CMC).[1]

The workflow for preparing an in vivo formulation is illustrated below.

[Click to download full resolution via product page](#)

Caption: General workflow for preparing **14-Demethyl-lanosterol-d6** for in vivo experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 14-Demethyl-lanosterol-d6 | CAS#: 1246298-30-5 | deuterium labeled 14-Demethyl-lanosterol | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 14-demethyl-lanosterol-d6 - Creative Enzymes [creative-enzymes.com]
- 5. T-MAS-d6 Avanti Research™ - A Croda Brand | 1246298-30-5 [sigmaaldrich.com]
- 6. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 7. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mechanistic studies of lanosterol 14 alpha-methyl demethylase: substrate requirements for the component reactions catalyzed by a single cytochrome P-450 isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3'-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [14-Demethyl-lanosterol-d6 CAS number and molecular formula information]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12401237#14-demethyl-lanosterol-d6-cas-number-and-molecular-formula-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com